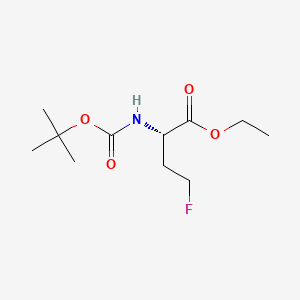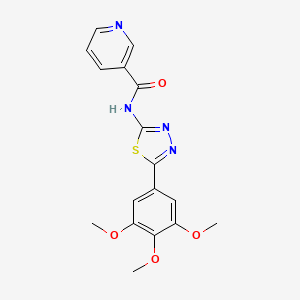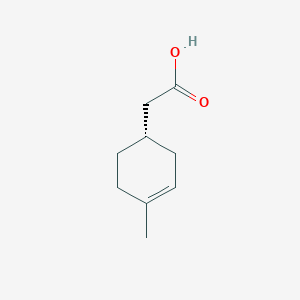
4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluorine atom attached to the benzene ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-2-butanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the substrate or by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: This compound is used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18.
N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine: This compound is used in organic synthesis and medicinal chemistry.
Uniqueness
4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other sulfonamides
Propriétés
Formule moléculaire |
C11H16FNO2S |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H16FNO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h5-8,13H,4H2,1-3H3 |
Clé InChI |
HKYDFJUIBUTKES-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
